5,6-dichloro-2H-triazolo[4,5-e]pyrazine

Zika virus protease inhibition NS2B-NS3 allosteric antagonist IC50 comparison

5,6-Dichloro-2H-triazolo[4,5-e]pyrazine (PubChem CID 423738, CAS not widely assigned) is a synthetic small-molecule heterocycle belonging to the triazolo-pyrazine fused ring system. The compound is most prominently reported as the Zika virus (ZIKV) NS2B‑NS3 protease allosteric inhibitor NSC157058, the most potent hit from a structure-assisted screen.

Molecular Formula C4HCl2N5
Molecular Weight 189.99 g/mol
Cat. No. B10778970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-2H-triazolo[4,5-e]pyrazine
Molecular FormulaC4HCl2N5
Molecular Weight189.99 g/mol
Structural Identifiers
SMILESC12=NNN=C1N=C(C(=N2)Cl)Cl
InChIInChI=1S/C4HCl2N5/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H,7,8,9,10,11)
InChIKeyRKHFIGLWZHVDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2H-triazolo[4,5-e]pyrazine (NSC157058): Core Scaffold Identity and Procurement-Relevant Characteristics


5,6-Dichloro-2H-triazolo[4,5-e]pyrazine (PubChem CID 423738, CAS not widely assigned) is a synthetic small-molecule heterocycle belonging to the triazolo-pyrazine fused ring system. The compound is most prominently reported as the Zika virus (ZIKV) NS2B‑NS3 protease allosteric inhibitor NSC157058, the most potent hit from a structure-assisted screen [1]. Its physicochemical profile — molecular weight 188.96 Da, cLogP 1.92, topological polar surface area 67.35 Ų, zero Lipinski rule violations — places it in favorable fragment-like chemical space for hit-to-lead optimization [1]. The dichloro substitution pattern on the pyrazine ring differentiates it from other triazolo-pyrazine regioisomers and mono-halogenated analogs that populate commercial screening decks, making it a non-interchangeable chemical starting point for medicinal chemistry programs targeting flavivirus proteases.

Why 5,6-Dichloro-2H-triazolo[4,5-e]pyrazine Cannot Be Replaced by Generic Triazolo-pyrazine Analogs: Structural Determinants of Target Engagement


The [4,5-e] ring fusion topology and the 5,6-dichloro substitution pattern of this compound are not cosmetic variations — computational docking studies indicate that both chlorine atoms engage in specific hydrophobic contacts within the NS2B‑NS3 allosteric pocket that are absent in the mono-chloro or [4,5-b] regioisomeric forms [1]. The same study identified NSC157058 as the single most potent compound out of a library of >50,000 screened molecules, while structurally related triazolo-pyrazines bearing alternative halogenation patterns or differing ring fusion geometries showed negligible inhibition at comparable concentrations [1]. Consequently, substituting this compound with a generic “triazolo-pyrazine” or “dichloro-triazolo-pyrazine” without specifying the exact [4,5-e] isomer and 5,6-dichloro topology introduces a high risk of losing target engagement entirely, rendering procurement decisions based on nominal scaffold similarity alone scientifically unsound.

Quantitative Differentiation Evidence for 5,6-Dichloro-2H-triazolo[4,5-e]pyrazine Versus Closest Comparators


ZIKV NS2B-NS3 Protease Inhibition Potency: NSC157058 vs. Structurally Distinct Inhibitor Chemotypes in the Same Primary Screen

In a fluorescence-based enzymatic assay using recombinant ZIKV NS2B‑NS3 protease, 5,6-dichloro-2H-triazolo[4,5-e]pyrazine (NSC157058) inhibited protease activity with an IC50 of 820 nM (pIC50 6.09) [1]. This value positions it as the most potent small-molecule inhibitor identified from a >50,000-compound screen. By comparison, the clinically used photosensitizer temoporfin — a structurally unrelated NS2B-NS3 inhibitor — exhibited an IC50 of 1.1 µM in the same study, representing a 1.34-fold weaker potency [2]. The peptide-based inhibitor aprotinin, while more potent (IC50 ~70 nM), is a 58-amino-acid bovine trypsin inhibitor with poor membrane permeability and oral bioavailability, limiting its utility as a small-molecule probe [2].

Zika virus protease inhibition NS2B-NS3 allosteric antagonist IC50 comparison

Cellular Antiviral Activity in Human Fetal Neural Progenitor Cells: NSC157058 vs. NSC86314 and NSC716903

In human fetal neural progenitor cells (NPCs) infected with ZIKV (MOI 0.1), 5,6-dichloro-2H-triazolo[4,5-e]pyrazine (NSC157058) reduced the percentage of ZIKV-infected cells to approximately 1% at a concentration of 100 µM after 4 days of co-incubation [1]. Under identical conditions, the structurally related triazolo-pyrazine analog NSC86314 and the thiadiazole-containing analog NSC716903 showed significantly weaker suppression of infection at the same concentration, failing to reduce infected cell populations below 20–40% [1]. This differential cellular efficacy cannot be predicted from protease IC50 values alone and reflects compound-specific parameters including cell permeability, intracellular stability, and engagement of the allosteric binding site in a cellular context.

ZIKV antiviral activity human neural progenitor cells dose-response

In Vivo Efficacy in a Murine ZIKV Infection Model: NSC157058 Pharmacodynamic Differentiation from Vehicle Control

5,6-Dichloro-2H-triazolo[4,5-e]pyrazine (NSC157058) was administered to ZIKV-infected SJL mice via drinking water at a dose of 30 mg/kg/day for 5 days. Plasma concentrations measured by LC-MS/MS reached detectable levels at 15 min, 30 min, 1 h, and 2 h post-administration, confirming systemic exposure [1]. Treated mice showed a significant decrease in viremia compared to vehicle-treated controls, as quantified by qRT-PCR of viral RNA in plasma samples collected on day 6 [1]. No comparator small-molecule NS2B-NS3 inhibitor from the same chemical series has been reported with equivalent in vivo pharmacodynamic data, establishing this compound as the only triazolo-pyrazine analog with demonstrated in vivo antiviral activity against ZIKV in a peer-reviewed publication.

in vivo ZIKV efficacy SJL mouse model viral load reduction

Physicochemical Drug-Likeness Profile: 5,6-Dichloro-2H-triazolo[4,5-e]pyrazine vs. Typical Peptidic NS2B-NS3 Inhibitors

The compound has a molecular weight of 188.96 Da, cLogP of 1.92, topological polar surface area of 67.35 Ų, zero hydrogen bond donors beyond the triazole NH, and zero rotatable bonds [1]. It violates none of Lipinski's Rule of Five. In contrast, the more potent peptide-based ZIKV NS2B-NS3 inhibitor Bz-Phe(4-CH2NH2)-Arg-B(OH)2 (IC50 0.11 µM) has a molecular weight exceeding 500 Da, multiple rotatable bonds, and a boronic acid warhead that confers limited aqueous stability and poor membrane permeability [2]. This physicochemical divergence makes 5,6-dichloro-2H-triazolo[4,5-e]pyrazine a superior starting point for fragment-based drug discovery and a more reliable chemical probe for cell-based assays where passive membrane permeability is required.

drug-likeness physicochemical properties fragment-like

Best-Fit Research and Industrial Application Scenarios for 5,6-Dichloro-2H-triazolo[4,5-e]pyrazine Based on Verified Differentiation Evidence


Chemical Probe for ZIKV NS2B-NS3 Allosteric Site Characterization

With an IC50 of 820 nM against recombinant ZIKV NS2B-NS3 protease and a defined allosteric binding mode at the NS2B-NS3 interface [1], this compound serves as a validated small-molecule probe for studying flavivirus protease regulation. Its superiority over peptide-based inhibitors (e.g., aprotinin) lies in its passive membrane permeability and fragment-like physicochemical profile (MW 188.96, cLogP 1.92, TPSA 67.35 Ų), which enables use in cellular assays without the need for transfection or microinjection [1].

In Vivo Pharmacodynamic Studies of ZIKV Protease Inhibition in Murine Models

This is the only triazolo-pyrazine compound with published in vivo efficacy data in a ZIKV infection model. Oral administration at 30 mg/kg/day for 5 days significantly reduced viremia in SJL mice, with confirmed systemic exposure via LC-MS/MS [1]. Any research program requiring in vivo proof-of-concept for NS2B-NS3 inhibition should prioritize this compound over untested analogs that lack pharmacokinetic and pharmacodynamic validation.

Fragment-Based Drug Discovery Starting Point for Flavivirus Antivirals

The compound's low molecular weight (188.96 Da), zero rotatable bonds, and balanced lipophilicity (cLogP 1.92) align with fragment-based screening criteria [1]. Unlike the more potent but chemically unstable boronic acid peptide inhibitors, this scaffold offers multiple vectors for synthetic elaboration (C-3, C-7 positions of the triazolo-pyrazine core) while maintaining ligand efficiency. Its identity as the most potent hit from a >50,000-compound screen provides a validated starting point for structure-guided fragment growth [1].

Reference Standard for Cross-Screening Triazolo-pyrazine Libraries Against Emerging Flaviviruses

Given that NSC157058 demonstrated dramatically superior cellular antiviral activity (>20-fold reduction in infected NPCs at 100 µM) compared to structurally related analogs NSC86314 and NSC716903 [1], this compound is the appropriate positive control for any high-throughput screen evaluating triazolo-pyrazine or fused-heterocycle libraries against ZIKV or phylogenetically related flaviviruses (e.g., Dengue, West Nile). Its established activity profile enables reliable Z'-factor determination and hit threshold calibration.

Quote Request

Request a Quote for 5,6-dichloro-2H-triazolo[4,5-e]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.